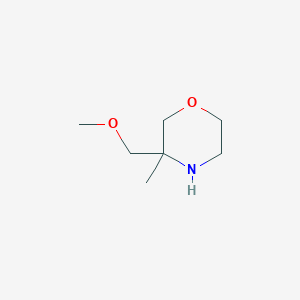
1-(chloromethyl)cycloheptane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)cycloheptane-1-carbonitrile, or CMC-CN, is a cyclic organic compound belonging to the class of nitriles. It is a colorless, volatile liquid with a characteristic odor. CMC-CN is used in a variety of scientific research applications, including synthesis of new compounds, drug development, and biochemical research. It is also used as a solvent and in the production of pharmaceuticals.
Applications De Recherche Scientifique
CMC-CN is widely used in scientific research, particularly in the fields of drug development and biochemical research. It is used in the synthesis of new compounds, such as drugs and chemicals. It is also used as a solvent in the production of pharmaceuticals. In addition, CMC-CN has been used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides.
Mécanisme D'action
CMC-CN acts as a nucleophilic reagent in the synthesis of organic compounds. It reacts with electrophiles, such as carbonyl compounds, to form a new bond. The reaction occurs through a series of steps, including protonation, nucleophilic attack, and deprotonation.
Biochemical and Physiological Effects
CMC-CN has been used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. It has also been used in the synthesis of drugs and chemicals. However, its biochemical and physiological effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
CMC-CN is a volatile liquid, making it easy to store and handle in the laboratory. It is also relatively inexpensive and has a high yield in the synthesis of organic compounds. However, it is a highly reactive compound and must be handled with care. In addition, it is toxic and should be handled in a well-ventilated area.
Orientations Futures
There are a number of potential future directions for research on CMC-CN. These include further investigation into its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential applications in drug development and biochemical research. Additionally, further research could be conducted into the safety and toxicity of CMC-CN, as well as its potential environmental impacts.
Méthodes De Synthèse
CMC-CN can be synthesized from 1-chloro-2-methylcycloheptan-1-one and hydrocyanic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon. The reaction is exothermic and proceeds at a temperature of 80-90°C. The yield of the reaction is typically between 85-90%.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 1-(chloromethyl)cycloheptane-1-carbonitrile can be achieved through a multi-step process involving the conversion of a cycloheptene derivative to the desired product via a series of reactions.", "Starting Materials": [ "Cycloheptene", "Chloromethyl chloride", "Sodium cyanide", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Cycloheptene is reacted with chloromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 1-chloromethylcycloheptene.", "1-Chloromethylcycloheptene is then reacted with sodium cyanide in the presence of a base such as sodium hydroxide to yield 1-(cyanomethyl)cycloheptene.", "1-(Cyanomethyl)cycloheptene is hydrolyzed with dilute acid to yield 1-(carboxymethyl)cycloheptene.", "1-(Carboxymethyl)cycloheptene is then reacted with thionyl chloride to yield 1-(chloromethyl)cycloheptane-1-carboxylic acid chloride.", "Finally, 1-(chloromethyl)cycloheptane-1-carboxylic acid chloride is reacted with ammonia or an amine in the presence of a base such as triethylamine to yield 1-(chloromethyl)cycloheptane-1-carbonitrile." ] } | |
Numéro CAS |
112905-99-4 |
Nom du produit |
1-(chloromethyl)cycloheptane-1-carbonitrile |
Formule moléculaire |
C9H14ClN |
Poids moléculaire |
171.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




